molecular formula C28H43N B085910 Bis(4-octylphenyl)amine CAS No. 101-67-7

Bis(4-octylphenyl)amine

Cat. No.: B085910
CAS No.: 101-67-7
M. Wt: 393.6 g/mol
InChI Key: QAPVYZRWKDXNDK-UHFFFAOYSA-N
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Description

4,4’-Dioctyldiphenylamine is an organic compound belonging to the class of aromatic amines. It is characterized by the presence of two diphenylamine groups connected by octyl chains at the para (4th) position of each benzene ring. This compound is a white to light yellow, waxy solid at room temperature and is primarily synthesized for industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dioctyldiphenylamine typically involves the alkylation of diphenylamine with octanol. The reaction is catalyzed by a Lewis acid such as aluminum chloride. The process involves heating aniline and octanol in a reactor, followed by the addition of the catalyst. The reaction mixture is then cooled, and the catalyst is removed by filtration. The product is purified through distillation and washing with solvents .

Industrial Production Methods: In industrial settings, the production of 4,4’-Dioctyldiphenylamine follows similar steps but on a larger scale. The quality of raw materials, reaction temperature, and time are strictly controlled to ensure high purity and yield. Post-treatment steps include washing, drying, and quality control tests to ensure the product meets specified standards .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dioctyldiphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives and oxides of 4,4’-Dioctyldiphenylamine .

Scientific Research Applications

4,4’-Dioctyldiphenylamine is widely used in scientific research due to its antioxidant and corrosion inhibitor properties. Its applications span across various fields:

Mechanism of Action

The primary mechanism by which 4,4’-Dioctyldiphenylamine exerts its effects is through its antioxidant properties. It acts as a free radical scavenger, donating a hydrogen atom from its amine group to terminate radical chain reactions. This helps in preventing the degradation of polymers and other materials. The compound’s bulky octyl groups provide steric hindrance, further enhancing its antioxidant efficacy .

Comparison with Similar Compounds

Uniqueness: 4,4’-Dioctyldiphenylamine stands out due to its unique molecular structure, which provides enhanced steric hindrance and lipophilicity. These properties make it more effective as an antioxidant and corrosion inhibitor compared to its counterparts .

Properties

IUPAC Name

4-octyl-N-(4-octylphenyl)aniline
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InChI

InChI=1S/C28H43N/c1-3-5-7-9-11-13-15-25-17-21-27(22-18-25)29-28-23-19-26(20-24-28)16-14-12-10-8-6-4-2/h17-24,29H,3-16H2,1-2H3
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InChI Key

QAPVYZRWKDXNDK-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCCCC
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Molecular Formula

C28H43N
Record name 4,4'-DIOCTYLDIPHENYLAMINE
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DSSTOX Substance ID

DTXSID3025170
Record name 4,4'-Dioctyldiphenylamine
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Molecular Weight

393.6 g/mol
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Physical Description

4,4'-dioctyldiphenylamine appears as white powder or beige solid. Slight amine odor. (NTP, 1992), Dry Powder, Light tan solid; [HSDB] White or beige solid with mild amine odor; [CAMEO] Brown solid; [MSDSonline]
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Record name Benzenamine, 4-octyl-N-(4-octylphenyl)-
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Flash Point

415 °F (NTP, 1992), 213 °C
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN BENZENE, GASOLINE, ACETONE, ETHYLENE DICHLORIDE; INSOL IN WATER
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Density

0.99
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Vapor Density

1.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Color/Form

LIGHT TAN POWDER

CAS No.

101-67-7, 26603-23-6
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Melting Point

205 to 207 °F (NTP, 1992), 80-90 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 4,4'-Dioctyldiphenylamine and how does its structure relate to its function?

A1: 4,4'-Dioctyldiphenylamine is primarily utilized as an antioxidant in various applications, including lubricants and fuels. [, ] Its effectiveness as an antioxidant stems from its chemical structure. The two phenyl groups linked by a nitrogen atom (diphenylamine) can readily donate a hydrogen atom from the nitrogen. This disrupts the free radical chain reactions responsible for oxidation, thereby protecting the material it is added to. The long octyl chains attached to the phenyl groups likely enhance its solubility in non-polar media like oils and fuels, making it an effective additive in these systems.

Q2: How does 4,4'-Dioctyldiphenylamine influence the performance of hydraulic fluids?

A2: Research indicates that 4,4'-Dioctyldiphenylamine is a key component in hydraulic fluid formulations. [] It helps prevent premature degradation and sludge formation in these fluids, especially under high pressure. This contributes to a longer lifespan and improved performance of hydraulic systems. Additionally, it mitigates issues like cylinder judder (vibrations or noise) by ensuring smooth operation.

Q3: Has the environmental impact of 4,4'-Dioctyldiphenylamine been investigated?

A3: While 4,4'-Dioctyldiphenylamine is beneficial in industrial applications, its potential environmental impact has been a subject of investigation. Research on lilacs suggests that air pollutants, potentially including those similar in structure or function to 4,4'-Dioctyldiphenylamine, could be linked to the "leaf roll-necrosis disorder." [] This highlights the need for further research into its ecotoxicological effects and potential mitigation strategies.

Q4: What analytical techniques are employed to study 4,4'-Dioctyldiphenylamine and its behavior?

A4: Chromatographic methods are commonly used to analyze 4,4'-Dioctyldiphenylamine and its oxidation products in complex mixtures like used lubricants. [] These techniques allow for the separation and quantification of the compound, providing insights into its degradation pathways and effectiveness over time.

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